(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloroethyl)piperidine hydrochloride or 4-(2-chloroethyl)morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its molecular formula, C16H15N3O4S. It contains a methoxybenzo[d]thiazol-2-yl group, an azetidin-1-yl group, and a 5-methylisoxazol-3-yl group. Further structural analysis would require more specific data such as NMR or X-ray crystallography results.Future Directions
The future directions for this compound could involve further exploration of its potential biological activities, given the wide range of activities observed for similar compounds . Additionally, further studies could focus on optimizing the synthesis process and investigating the compound’s mechanism of action.
Mechanism of Action
Target of Action
It is known that benzo[d]thiazol-2-yl compounds have been found to exhibit a broad spectrum of biological effects, such as insecticidal, fungicidal, antiviral, herbicidal and plant-growth-regulating activities . Therefore, it is plausible that this compound may interact with a variety of biological targets.
Mode of Action
Benzo[d]thiazol-2-yl compounds are known to interact with their targets and induce changes that lead to their biological effects
Biochemical Pathways
It is known that benzo[d]thiazol-2-yl compounds can affect a variety of biochemical pathways due to their broad spectrum of biological activities
Result of Action
It is known that benzo[d]thiazol-2-yl compounds can have a variety of effects at the molecular and cellular level due to their broad spectrum of biological activities
Properties
IUPAC Name |
[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-9-6-11(18-23-9)15(20)19-7-10(8-19)22-16-17-14-12(21-2)4-3-5-13(14)24-16/h3-6,10H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPVHTFVKACTCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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